1-(Bromomethyl)-1-propylcyclobutane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-2-4-8(7-9)5-3-6-8/h2-7H2,1H3 |
InChI Key |
IZIPMJCNFJBYPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC1)CBr |
Origin of Product |
United States |
Synthetic Strategies and Advanced Methodologies for 1 Bromomethyl 1 Propylcyclobutane
Retrosynthetic Disconnections Applied to the 1,1-Disubstituted Cyclobutane (B1203170) Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.comnumberanalytics.comyoutube.com
Strategic Analysis of C-Br Bond Formation
The formation of a carbon-bromine (C-Br) bond is a fundamental transformation in organic synthesis. dntb.gov.uaorganic-chemistry.org In the context of 1-(bromomethyl)-1-propylcyclobutane, the most logical disconnection is the C-Br bond itself. This leads to a primary alcohol precursor, (1-propylcyclobutyl)methanol. This transformation can be achieved through various established methods, such as the Appel reaction, which utilizes triphenylphosphine (B44618) and a bromine source like carbon tetrabromide. beilstein-journals.org Another common approach involves treating the alcohol with phosphorus tribromide. youtube.com
Recent advancements in C-Br bond formation offer a range of reagents and catalytic systems that provide high efficiency and selectivity. researchgate.net These methods are crucial for handling complex molecules and ensuring compatibility with other functional groups. dntb.gov.ua
Retrosynthetic Pathways for Cyclobutane Ring Construction
The construction of the cyclobutane ring is a key challenge due to its inherent ring strain. masterorganicchemistry.comresearchgate.net Several retrosynthetic strategies can be considered:
[2+2] Cycloaddition: This is one of the most common methods for forming four-membered rings. organic-chemistry.org A retrosynthetic disconnection of the cyclobutane ring in the target molecule could lead to two alkene fragments. For a 1,1-disubstituted cyclobutane, this would involve an intramolecular [2+2] photocycloaddition of a suitably substituted diene. nih.gov However, controlling regioselectivity in intermolecular cycloadditions can be challenging.
Ring Expansion/Contraction: While less direct, ring expansion of a cyclopropane (B1198618) derivative or ring contraction of a cyclopentane (B165970) derivative can also yield a cyclobutane. For instance, the reaction of a pyrrolidine (B122466) derivative can lead to a cyclobutane through a 1,4-biradical intermediate. acs.org
Functionalization of Bicyclo[1.1.0]butanes (BCBs): BCBs are highly strained molecules that can undergo strain-releasing reactions to form functionalized cyclobutanes. rsc.org This approach offers an efficient pathway to multi-substituted cyclobutane derivatives. researchgate.net
Approaches for Installing the Propyl Moiety
The propyl group, a three-carbon alkyl substituent (-CH₂CH₂CH₃), can be introduced at various stages of the synthesis. wikipedia.orgucla.edu
Grignard Reaction: A common method involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a suitable electrophile. For example, reacting propylmagnesium bromide with a cyclobutanone (B123998) derivative would install the propyl group.
Alkylation: The propyl group can also be introduced via alkylation of a nucleophilic carbon. For instance, a malonic ester synthesis approach could be employed where a cyclobutylidene malonate is alkylated with a propyl halide.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Negishi coupling, can also be utilized to form the carbon-carbon bond between the cyclobutane ring and the propyl group. illinois.edu
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule from readily available starting materials in a more streamlined fashion.
Bromination Reactions in the Context of Strained Ring Systems
The bromination of compounds containing strained rings like cyclobutane requires careful consideration of reaction conditions to avoid unwanted side reactions, such as ring-opening.
Ziegler Bromination: The Ziegler bromination of cyclobutene (B1205218) using N-bromosuccinimide (NBS) has been investigated, although it can sometimes lead to allylic bromination products. nih.govacs.orgacs.org
Radical Bromination: The use of radical initiators for the bromination of hydrocarbons can be effective. beilstein-journals.org For example, light-emitting diode (LED) irradiation can initiate the bromination of hydrocarbons using carbon tetrabromide as the bromine source. beilstein-journals.org
From Cyclopropyl (B3062369) Carbinol: A practical synthesis of bromomethylcyclobutane has been reported starting from cyclopropyl carbinol and hydrobromic acid. This reaction proceeds through a mixture of products, including the desired bromomethylcyclobutane, which can then be purified. google.com
Functional Group Interconversions on Cyclobutane Scaffolds
Once the 1,1-disubstituted cyclobutane core is established, functional group interconversions can be used to arrive at the final product. researchgate.net
From Carboxylic Acids: A cyclobutane carboxylic acid can be reduced to the corresponding alcohol, which can then be brominated. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid has been synthesized as a scaffold for a potent ROR-γt inverse agonist. acs.org
From Alcohols: The most direct route to this compound involves the bromination of (1-propylcyclobutyl)methanol. This can be achieved using various brominating agents. A method for producing (bromomethyl)cyclobutane (B93029) from cyclobutylmethanol using triphenyl phosphite (B83602) and bromine in DMF has been reported with good yield and purity. chemicalbook.com A similar procedure using N-bromosuccinimide and triphenylphosphine in an aprotic solvent has also been described. google.com
Table 1: Synthetic Methods for Bromomethylcyclobutane Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclobutylmethanol | Triphenyl phosphite, Bromine, DMF | (Bromomethyl)cyclobutane | 78 | chemicalbook.com |
| Cyclobutylmethanol | N-Bromosuccinimide, Triphenylphosphine, Dichloromethane | (Bromomethyl)cyclobutane | Not specified | google.com |
Alkylation and Coupling Reactions for Propyl Group Introduction
The introduction of the propyl group onto a pre-existing cyclobutane skeleton is a key strategic consideration. While specific methods for the direct propylation of a 1-(bromomethyl)cyclobutane at the C1 position are not extensively documented, general principles of alkylation and coupling reactions can be applied.
One potential, though challenging, approach involves the generation of a carbanion or a related nucleophilic species at the C1 position of a suitable cyclobutane precursor, followed by reaction with a propyl electrophile (e.g., propyl bromide or iodide). The formation of a quaternary center on a cyclobutane ring via this method can be sterically hindered and may require carefully optimized reaction conditions.
A more plausible strategy would involve the use of organometallic reagents. For instance, a cyclobutanone precursor could be reacted with a propyl organometallic reagent, such as propylmagnesium bromide (a Grignard reagent) or propyllithium, to form a tertiary alcohol. Subsequent conversion of the hydroxyl group to a bromomethyl group would then be necessary.
Another approach could involve the alkylation of a cyclobutane derivative bearing an activating group at the C1 position, such as an ester or a nitrile. Deprotonation adjacent to this group would generate a stabilized carbanion that could then be alkylated with a propyl halide. Subsequent transformation of the activating group into a bromomethyl moiety would complete the synthesis.
While direct alkylation methods for this specific substitution pattern are not well-documented, the general principles of forming quaternary carbon centers on small rings through nucleophilic attack or organometallic addition provide a foundational basis for devising synthetic routes.
Total Synthesis Approaches for Related Propyl- and Bromomethyl-Substituted Cyclobutanes
The construction of the substituted cyclobutane ring itself is a critical aspect of the synthesis. Several powerful methodologies are available for forming four-membered rings, which can be adapted to produce the desired this compound.
[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis. researchgate.netnsf.gov These reactions involve the union of two doubly bonded molecules to form a four-membered ring. nsf.gov Photochemical [2+2] cycloadditions, in particular, are a powerful tool for accessing cyclobutane structures. researchgate.netacs.org The reaction is often initiated by the photoexcitation of one of the alkene components to a triplet state, which then adds to the second alkene in a stepwise fashion through a 1,4-diradical intermediate. baranlab.org
For the synthesis of a this compound precursor, a potential strategy would involve the [2+2] photocycloaddition of an appropriately substituted alkene pair. For instance, the cycloaddition of 1-pentene (B89616) with an alkene bearing a group that can be readily converted to a bromomethyl group could be envisioned. The regioselectivity of such reactions can sometimes be challenging to control. chemistryviews.org
Transition metal catalysis, particularly with copper(I) salts, can also facilitate [2+2] cycloadditions, sometimes offering advantages over photochemical methods. researchgate.netacs.org Lewis acid-promoted [2+2] cycloadditions of allenes and ketenes are also versatile methods for constructing cyclobutane rings. kib.ac.cn
| Reaction Type | Key Features | Potential for this compound Synthesis |
|---|---|---|
| Photochemical [2+2] Cycloaddition | - Involves photoexcitation of alkenes.
| Could be used to react an alkene containing a propyl group with one containing a precursor to the bromomethyl group. Regioselectivity may be a challenge. |
| Transition Metal-Catalyzed [2+2] Cycloaddition | - Often uses copper(I) or other transition metal catalysts. researchgate.net | Offers an alternative to photochemical methods with potentially different selectivity. |
| Ketene (B1206846) [2+2] Cycloaddition | - Involves the reaction of a ketene with an alkene.
| A ketene with a propyl group could react with an appropriate alkene, with the resulting cyclobutanone being a versatile intermediate. |
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including those with five to seven-membered rings and even larger macrocycles. wikipedia.org The reaction, typically catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.orgorganic-chemistry.org
While RCM is most commonly used for synthesizing five- and six-membered rings, its application to the formation of four-membered rings is less common and more challenging due to the increased ring strain. However, specialized strategies and catalyst systems can sometimes overcome these hurdles. A potential RCM approach to a precursor for this compound would involve a diene substrate appropriately substituted with a propyl group and a precursor to the bromomethyl group. The success of such a strategy would be highly dependent on the ability of the catalyst to facilitate the formation of the strained cyclobutene ring.
Spirocyclic compounds, which contain two rings connected by a single atom, are an important class of molecules. The synthesis of spiro[3.n]alkanes, which contain a cyclobutane ring, can be achieved through various methods, including the functionalization of spirocyclic cyclobutenes. nih.gov For instance, the catalytic arylboration of spirocyclic cyclobutenes has been shown to be an effective method for creating highly substituted spirocyclic cyclobutanes. nih.gov
While not a direct route to this compound, these spirocyclization strategies highlight the possibility of constructing complex cyclobutane-containing frameworks. An intramolecular cyclization approach could involve a substrate with a propyl group and a leaving group positioned to allow for the formation of the cyclobutane ring through a nucleophilic substitution reaction.
Another innovative approach involves the ring contraction of larger rings to form cyclobutanes. For example, the stereospecific synthesis of multisubstituted cyclobutanes has been achieved through the contraction of pyrrolidines using iodonitrene chemistry. acs.org This method proceeds through a radical pathway and has been used to create unsymmetrical spirocyclobutanes. acs.org
Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers
The creation of chiral cyclobutanes with high enantiomeric purity is a significant area of research, as the stereochemistry of a molecule is often crucial to its biological activity. acs.orgchemistryviews.orgdicp.ac.cn
A variety of asymmetric synthesis techniques have been developed to access chiral cyclobutanes. acs.orgresearchgate.net These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One-pot asymmetric synthesis of cyclobutanones from chiral enol ethers has been described as an efficient approach. acs.org This method could potentially be adapted to produce a chiral cyclobutanone precursor that could then be converted to this compound.
Asymmetric [2+2] cycloaddition reactions are a particularly powerful tool for the enantioselective synthesis of cyclobutanes. chemistryviews.orgresearchgate.net This can be achieved through the use of chiral catalysts, such as those based on iridium in combination with chiral ligands, for visible-light-induced cycloadditions. chemistryviews.org The use of chiral Brønsted acids has also been shown to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes. dicp.ac.cn
| Technique | Description | Relevance to this compound |
|---|---|---|
| Asymmetric [2+2] Cycloaddition | Utilizes chiral catalysts or auxiliaries to control the stereochemistry of the cycloaddition reaction. acs.orgresearchgate.net | Could provide enantiomerically enriched cyclobutane precursors. |
| Chiral Enol Ether Cycloadditions | A one-pot asymmetric synthesis of cyclobutanones from chiral enol ethers. acs.org | A potential route to a chiral cyclobutanone intermediate. |
| Brønsted Acid Catalyzed Isomerization | Enantioselective isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes using a chiral Brønsted acid. dicp.ac.cn | Offers a pathway to chiral cyclobutene building blocks. |
Diastereoselective Control in Ring-Forming Reactions
Achieving diastereoselectivity in the formation of the cyclobutane ring is paramount, particularly when multiple stereocenters are generated. For a molecule like this compound, while the target itself is achiral, the synthetic precursors may possess stereocenters where relative stereochemistry must be controlled. Various strategies have been developed to influence the diastereochemical outcome of cyclobutane-forming reactions.
One powerful approach involves the use of [2+2] cycloaddition reactions. nih.gov The diastereoselectivity of these reactions can often be controlled by the geometry of the starting alkenes and the reaction conditions. organic-chemistry.org For instance, the cycloaddition of a ketene with an alkene is a well-established method for producing cyclobutanones, which can then be further functionalized. nih.gov The stereochemical outcome is often dictated by the concerted nature of the cycloaddition.
Ring contraction reactions also offer a pathway to diastereomerically enriched cyclobutanes. For example, the stereospecific contraction of pyrrolidines has been shown to produce highly substituted cyclobutanes with excellent control over the relative stereochemistry of the substituents. nih.govacs.org This method relies on the transfer of stereochemical information from the starting pyrrolidine to the cyclobutane product. acs.org
A notable recent development is the rhodium(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which proceeds with high diastereoselectivity to form substituted cyclobutanes. acs.orgnih.govfigshare.com The combination of the Rh(III) catalyst and a hexafluoroisopropanol (HFIP) solvent is crucial for this transformation. acs.orgnih.govfigshare.com While not directly applied to the synthesis of this compound, this method highlights the potential of transition metal catalysis in controlling diastereoselectivity in cyclobutane synthesis.
Table 1: Comparison of Diastereoselective Cyclobutane Synthesis Methods
| Method | Description | Advantages | Potential Application to Target Synthesis |
| [2+2] Cycloaddition | Reaction of two unsaturated components (e.g., alkenes, ketenes) to form a four-membered ring. nih.gov | High regio- and stereoselectivity often observed. nih.gov | A substituted alkene could be reacted with a suitable ketene acetal (B89532) precursor to generate a cyclobutanone intermediate. |
| Pyrrolidine Ring Contraction | Conversion of a substituted pyrrolidine to a cyclobutane derivative. nih.govacs.org | High degree of stereocontrol, transferring stereochemistry from the starting material. acs.org | A suitably substituted pyrrolidine could be synthesized and contracted to form the desired cyclobutane core. |
| Rh(III)-Catalyzed Cycloaddition | Reaction of aryl quinazolinones with alkylidenecyclopropanes. acs.orgnih.govfigshare.com | Excellent diastereoselectivity. acs.orgnih.govfigshare.com | Adaptation of this methodology to incorporate the propyl and bromomethyl groups would be a novel approach. |
Chiral Pool and Auxiliary-Based Methodologies
The use of the chiral pool, which involves utilizing readily available enantiopure natural products as starting materials, is a classic strategy in asymmetric synthesis. researchgate.net For the synthesis of a chiral analogue of this compound, a starting material such as a chiral cyclobutane β-amino acid could be employed. researchgate.net These amino acids can serve as versatile platforms for the introduction of further functionality. researchgate.net
Chiral auxiliaries offer another powerful method for stereocontrol. An auxiliary is a chiral moiety that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For example, in the context of cyclobutane synthesis, a chiral auxiliary could be attached to a precursor alkene to direct a diastereoselective [2+2] cycloaddition. The use of a dioxolane chiral auxiliary has been shown to control the stereochemistry of fused cyclobutanone formation with high diastereomeric excess. mdpi.com Similarly, chiral auxiliaries have been used to achieve diastereoselective dehydrogenation in cyclobutane systems. baranlab.org
Table 2: Chiral Auxiliary-Based Approaches to Substituted Cyclobutanes
| Auxiliary Type | Application | Outcome | Reference |
| Dioxolane | Control of stereochemistry in fused cyclobutanone formation. | >95% diastereomeric excess. | mdpi.com |
| Bidentate Auxiliaries | Directed C-H functionalization of cyclobutanes. | Diastereoselective dehydrogenation. | baranlab.orgacs.org |
| Chiral Unsaturated γ-Lactam | [2+2] cycloaddition with ethylene. | Enantioselective formation of a cyclobutane product. | mdpi.com |
Catalytic Approaches in the Synthesis of Substituted Cyclobutanes
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been extensively explored for the synthesis of cyclobutane derivatives.
Transition Metal-Catalyzed Cycloadditions
Transition metal catalysts have proven to be highly effective in promoting [2+2] cycloaddition reactions, which are often thermally forbidden. acs.org Metal catalysts can activate substrates and open up new reaction pathways, leading to enhanced reactivity and selectivity. acs.org A variety of transition metals, including rhodium, palladium, nickel, and copper, have been utilized in cyclobutane synthesis. acs.orgnih.govfigshare.comacs.org
Rhodium(III) catalysis, as mentioned earlier, has been successfully employed for the diastereoselective synthesis of substituted cyclobutanes from alkylidenecyclopropanes. acs.orgnih.govfigshare.com Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides provide access to a range of substituted cyclobutenes and methylenecyclobutanes. organic-chemistry.org Copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes has been used to synthesize enantioenriched cyclobutanes. organic-chemistry.org
C–H functionalization is another powerful strategy that has been applied to cyclobutane synthesis. nih.govacs.orgnih.gov This approach involves the direct activation and functionalization of C–H bonds, which are typically unreactive. Palladium catalysis has been used for the monoarylation of 1,1-cyclobutanedicarboxylates. acs.org
Organocatalytic Strategies for Stereocontrol
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.govcoopscogaspesie.com Organocatalysts can promote a wide range of transformations with high enantioselectivity and diastereoselectivity. mdpi.com
For the synthesis of substituted cyclobutanes, organocatalytic [2+2] cycloadditions have been developed. For example, bifunctional squaramide-based aminocatalysts have been used to enable asymmetric formal [2+2] cycloadditions. mdpi.com Proline derivatives can catalyze the desymmetrization of cyclobutanones through a tandem O-nitrosobenzene alkylation-cyclobutanone ring expansion. mdpi.com
Chiral phosphoric acids have also been employed as catalysts in enantioselective [2+2] photocycloadditions. organic-chemistry.org These catalysts can facilitate triplet energy transfer under visible light irradiation, leading to the formation of chiral cyclobutane products. organic-chemistry.org Furthermore, the enantioselective sulfa-Michael addition to cyclobutenes, catalyzed by a chiral cinchona-based squaramide, provides access to thio-substituted cyclobutanes with high enantioselectivity. nih.govrsc.orgrsc.org
Table 3: Catalytic Strategies for Substituted Cyclobutane Synthesis
| Catalyst Type | Reaction Type | Key Features |
| Rhodium(III) Complexes | Diastereoselective cycloaddition | High diastereoselectivity, mild conditions. acs.orgnih.govfigshare.com |
| Palladium Complexes | Cross-coupling and C-H functionalization | Versatile for introducing various substituents. organic-chemistry.orgacs.org |
| Copper Complexes | Intramolecular hydroalkylation | Synthesis of enantioenriched cyclobutanes. organic-chemistry.org |
| Chiral Squaramides | Asymmetric [2+2] cycloaddition and Michael addition | High enantioselectivity. nih.govmdpi.comrsc.orgrsc.org |
| Chiral Phosphoric Acids | Enantioselective photocycloaddition | Visible-light mediated, directing-group-free. organic-chemistry.org |
Process Optimization and Scale-Up Considerations for Industrial Applicability
The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the synthesis of this compound, process optimization would be crucial for its potential commercialization.
Key aspects of process optimization include:
Starting Material Availability and Cost: The chosen synthetic route should ideally start from inexpensive and readily available materials. acs.org
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is necessary to maximize yield and minimize reaction time. baranlab.org
Scalability: Reactions that are high-yielding and robust on a small scale may not perform as well on a larger scale. baranlab.org Therefore, scalability studies are essential. Continuous flow chemistry is an emerging technology that can offer advantages in terms of scalability, safety, and efficiency compared to traditional batch processes. nih.gov
Purification: The development of efficient and scalable purification methods, such as crystallization or distillation, is critical to obtaining the final product with high purity.
Waste Reduction: Green chemistry principles should be applied to minimize waste generation and the use of hazardous reagents.
The development of a gram-scale synthesis is a significant step towards industrial applicability. acs.org For example, a concise and efficient synthesis of fully substituted cyclobutanes from 1,4-diyn-3-ols and anhydrides has been reported to be readily accessible on a gram scale. acs.org While the specific synthesis of this compound has not been detailed in the literature, the principles of process optimization and scale-up derived from related cyclobutane syntheses would be directly applicable.
Mechanistic Studies of Reactions Involving 1 Bromomethyl 1 Propylcyclobutane
Nucleophilic Substitution Reaction Pathways (SN1, SN2, SNi)
Nucleophilic substitution reactions of 1-(bromomethyl)-1-propylcyclobutane, a primary alkyl halide, are expected to proceed predominantly through the SN2 mechanism. The direct formation of a primary carbocation required for an SN1 pathway is energetically unfavorable. The SNi (internal nucleophilic substitution) mechanism is less common and typically requires specific reagents, such as thionyl chloride, which are not the focus here.
The cyclobutane (B1203170) ring in this compound significantly influences its reactivity. The ring strain arises from bond angle distortion, with C-C-C bond angles of approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons.
SN2 Reactivity: In an SN2 reaction, the carbon atom undergoing substitution transitions from a tetrahedral (sp³) to a trigonal bipyramidal (sp²) geometry in the transition state. This change in bond angle is generally disfavored in small rings like cyclobutane, as it can increase ring strain. However, for a primary halide like this compound, the reaction center is exocyclic to the ring. The primary impact of the cyclobutane ring is therefore steric rather than electronic. The bulky cyclobutyl group, along with the propyl group, can sterically hinder the backside attack of a nucleophile, potentially slowing down the SN2 reaction rate compared to less substituted primary alkyl halides.
SN1 Reactivity: Although unlikely for a primary halide, if an SN1 reaction were to occur, it would involve the formation of a primary carbocation adjacent to the cyclobutane ring. Carbocations adjacent to cyclobutane rings can be stabilized through partial delocalization of the positive charge into the strained C-C bonds of the ring, a phenomenon known as C-C hyperconjugation. This could make the formation of a primary carbocation slightly less unfavorable than for a simple primary alkyl halide. However, the high energy of a primary carbocation generally precludes the SN1 pathway under normal conditions.
Kinetics: The rate of the predominant SN2 reaction would be expected to follow second-order kinetics, being dependent on the concentrations of both the alkyl halide and the nucleophile. The rate constant (k) would be influenced by factors such as the strength of the nucleophile, the nature of the solvent, and the temperature. Steric hindrance from the 1-propylcyclobutyl group would likely result in a smaller rate constant compared to simpler primary alkyl halides like 1-bromopropane.
Table 1: Predicted Kinetic and Thermodynamic Parameters for SN2 Reaction of this compound
| Parameter | Predicted Value/Characteristic | Rationale |
| Rate Law | Rate = k[Alkyl Halide][Nucleophile] | Consistent with a bimolecular (SN2) mechanism. |
| Reaction Order | Second-order overall | Dependent on both reactants. |
| Activation Energy (Ea) | Moderately high for a primary halide | Increased due to steric hindrance from the 1-propylcyclobutyl group. |
| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | Formation of a stronger C-Nu bond compared to the C-Br bond. |
| Entropy of Reaction (ΔS) | Near zero or slightly negative | Two reactant molecules form two product molecules. |
This table is based on established principles of physical organic chemistry, as specific experimental data for this compound is not available.
Since this compound is an achiral molecule (the carbon bearing the bromine is not a stereocenter), the direct stereochemical consequences of nucleophilic attack, such as inversion or racemization, are not applicable in the same way they would be for a chiral substrate. However, if a chiral nucleophile is used, the reaction could potentially lead to the formation of diastereomeric products, and the steric environment around the reaction center would influence the diastereoselectivity of the reaction.
Elimination Reactions (E1, E2, E1cb) and Competing Pathways
Elimination reactions are a common competing pathway for nucleophilic substitution, particularly with strong, bulky bases and at higher temperatures. For this compound, the E2 mechanism is the most likely elimination pathway. The E1 mechanism is disfavored due to the instability of the primary carbocation intermediate, and the E1cb mechanism requires an acidic proton alpha to a carbonyl or other electron-withdrawing group, which is not present here.
The E2 elimination of this compound can potentially lead to the formation of two constitutional isomers of the resulting alkene. The regioselectivity of the reaction is determined by which β-hydrogen is removed by the base.
Possible Products:
Hofmann Product: Removal of a proton from the methyl group of the propyl chain would lead to the formation of 1-(cyclobutylmethylene)propane.
Zaitsev Product: Removal of a proton from the methylene (B1212753) group of the propyl chain would lead to the formation of 1-(1-cyclobutylbut-1-en-1-yl)propane.
Regioselectivity: According to Zaitsev's rule , the more substituted (and generally more stable) alkene is the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product due to the greater accessibility of the terminal protons. Given the steric bulk around the internal methylene protons of the propyl group, it is plausible that with a bulky base, the Hofmann product would be significantly favored.
Stereoselectivity: The Zaitsev product, 1-(1-cyclobutylbut-1-en-1-yl)propane, can exist as E and Z stereoisomers. The E2 reaction is stereoselective, and typically the more stable E-isomer is formed in greater abundance. This preference is due to the lower energy of the transition state leading to the trans-alkene, which minimizes steric interactions.
Table 2: Potential Products of E2 Elimination of this compound
| Product Name | Structure | Type | Conditions Favoring Formation |
| 1-(Cyclobutylmethylene)propane | Hofmann | Strong, sterically hindered base (e.g., potassium tert-butoxide) | |
| (E)-1-(1-Cyclobutylbut-1-en-1-yl)propane | Zaitsev (E-isomer) | Strong, non-hindered base (e.g., sodium ethoxide) | |
| (Z)-1-(1-Cyclobutylbut-1-en-1-yl)propane | Zaitsev (Z-isomer) | Minor product with non-hindered base |
The competition between SN2 and E2 pathways for this compound is influenced by several factors:
Nature of the Nucleophile/Base: Strong, non-hindered nucleophiles (e.g., I⁻, CN⁻) will favor the SN2 reaction. Strong, sterically hindered bases (e.g., t-BuOK) will favor the E2 reaction. Strong, unhindered bases (e.g., EtO⁻) will give a mixture of SN2 and E2 products.
Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in entropy.
Substrate Structure: As a primary alkyl halide, this compound is generally more prone to SN2 reactions. However, the steric hindrance provided by the 1-propylcyclobutyl group can slow down the SN2 reaction, making the E2 pathway more competitive than in less hindered primary halides.
Rearrangement Chemistry of the Cyclobutane Ring and Substituents
The chemical behavior of this compound is significantly influenced by the inherent strain of the cyclobutane ring. Reactions that generate a positive charge on or adjacent to the ring can initiate a cascade of rearrangements, primarily driven by the release of this ring strain and the formation of more stable carbocation intermediates.
Ring Expansion Reactions (e.g., to Cyclopentane (B165970) Derivatives)
Ring expansion is a common rearrangement pathway for cyclobutane derivatives, particularly when a carbocation is formed on a carbon atom attached to the ring. In the case of this compound, solvolysis or reaction with a Lewis acid can lead to the formation of a primary carbocation upon departure of the bromide ion. This primary carbocation is highly unstable and readily rearranges.
The key driving forces for this rearrangement are the relief of the significant ring strain in the four-membered cyclobutane ring and the formation of a more stable carbocation. chemistrysteps.com The process involves the migration of one of the cyclobutane ring carbons to the carbocationic center, resulting in the expansion of the four-membered ring to a five-membered cyclopentane ring. This transformation converts the unstable primary carbocation into a more stable tertiary carbocation within the newly formed cyclopentane ring. chemistrysteps.com
The generally accepted mechanism for such a ring expansion proceeds as follows:
Formation of the Primary Carbocation: The reaction is initiated by the departure of the bromide leaving group, often assisted by a polar solvent or a Lewis acid, to form the 1-propylcyclobutylmethyl cation.
Ring Expansion via Alkyl Shift: A C-C bond from the cyclobutane ring migrates to the adjacent positively charged carbon. This concerted step expands the ring and simultaneously relocates the positive charge to a tertiary carbon within the newly formed ring structure.
Product Formation: The resulting tertiary carbocation can then be trapped by a nucleophile (e.g., the solvent) to form a stable cyclopentane derivative.
The table below illustrates the expected products from the ring expansion of this compound under solvolysis conditions.
| Reactant | Condition | Intermediate Carbocation | Rearrangement Type | Major Product(s) |
| This compound | Solvolysis (e.g., in ethanol) | 1-Propylcyclobutylmethyl cation (primary) -> 1-Propylcyclopentyl cation (tertiary) | Alkyl Shift (Ring Expansion) | 1-Ethoxy-1-propylcyclopentane, 1-Propylcyclopentene |
Ring Contraction Reactions (e.g., to Cyclopropane (B1198618) Derivatives)
While ring expansion is the more common rearrangement for cyclobutylmethyl cations due to the significant relief of ring strain, ring contraction to cyclopropane derivatives is a less favorable pathway. Such a reaction would involve the formation of an even more strained cyclopropane ring, which is energetically unfavorable. However, under specific conditions, often involving different reaction mechanisms not proceeding through a simple carbocation rearrangement, ring contractions can be observed in related systems. documentsdelivered.comchemistryviews.org For this compound, a direct carbocation-mediated ring contraction to a cyclopropane derivative is not a primary expected pathway. Alternative synthetic routes are generally employed for the preparation of cyclopropane derivatives from cyclobutane precursors. organic-chemistry.orgresearchgate.net
Carbocationic Rearrangements (e.g., Wagner-Meerwein type)
The ring expansion of the 1-propylcyclobutylmethyl cation is a classic example of a Wagner-Meerwein rearrangement. wikipedia.orgscribd.comslideshare.net This type of rearrangement involves a 1,2-shift of an alkyl group, in this case, a carbon of the cyclobutane ring, to an adjacent carbocationic center. libretexts.orgmsu.edu The driving force is the formation of a more stable carbocation.
In the context of this compound, the initial formation of a primary carbocation is the starting point for a cascade of potential rearrangements. The most significant of these is the ring-expanding Wagner-Meerwein shift. Following this initial rearrangement, further hydride or alkyl shifts could potentially occur within the cyclopentyl system if they lead to an even more stable carbocation, although this is less likely given the immediate formation of a stable tertiary carbocation.
The propensity for Wagner-Meerwein rearrangements in such systems makes the isolation of products with the original cyclobutane skeleton challenging in reactions that proceed via carbocationic intermediates. The relief of ring strain provides a powerful thermodynamic driving force for the rearrangement. chemistrysteps.com
Radical Reactions of this compound
In addition to ionic pathways, this compound can undergo reactions involving radical intermediates. These reactions are typically initiated by homolytic cleavage of the carbon-bromine bond.
Homolytic Cleavage of the C-Br Bond and Radical Stability
The carbon-bromine bond in this compound can be cleaved homolytically using heat, light, or a radical initiator. This process generates a bromine radical and a 1-propylcyclobutylmethyl radical. rsc.orgresearchgate.net
The stability of the resulting primary alkyl radical is a key factor in determining the subsequent reaction pathways. While primary alkyl radicals are generally less stable than secondary or tertiary radicals, the presence of the adjacent cyclobutane ring can influence its reactivity. mdpi.comrsc.org The stabilization energy of a cyclopropylmethyl radical has been determined, and while not a cyclobutane, it suggests that small rings can have an electronic influence on adjacent radical centers. st-andrews.ac.uk
The table below summarizes the process of homolytic cleavage and the resulting radical species.
| Compound | Initiation Method | Bond Cleaved | Resulting Radicals | Relative Stability of Carbon Radical |
| This compound | Heat (Δ) or Light (hν) | C-Br | 1-Propylcyclobutylmethyl radical, Bromine radical | Primary |
Intramolecular Radical Cyclizations and Rearrangements
Once formed, the 1-propylcyclobutylmethyl radical can undergo intramolecular reactions. nih.govbeilstein-journals.org One potential pathway is rearrangement. Similar to their carbocationic counterparts, cyclobutylcarbinyl radicals can undergo ring opening to form a more stable open-chain radical. However, the driving force for radical rearrangements is generally less pronounced than for carbocationic rearrangements. nih.gov
Intramolecular radical cyclization is another possibility if an unsaturated moiety is present elsewhere in the molecule. thieme-connect.de For the parent 1-propylcyclobutylmethyl radical, in the absence of other functional groups, the most likely fates are abstraction of a hydrogen atom from a donor molecule or recombination with another radical.
Should a double bond be present within the propyl chain, a 5-exo or 6-endo radical cyclization could occur, leading to the formation of a new ring system. The regioselectivity of such cyclizations is generally governed by Baldwin's rules.
Organometallic Reactivity and Cross-Coupling Chemistry
The organometallic chemistry of this compound is centered around the transformation of the carbon-bromine bond into a carbon-metal bond. This modification reverses the polarity of the methylene carbon, converting it from an electrophilic to a nucleophilic center and opening avenues for a variety of carbon-carbon bond-forming reactions.
The preparation of organolithium and Grignard reagents from this compound is a foundational step in its utilization as a nucleophilic building block.
Organolithium Reagent: The corresponding organolithium reagent, 1-(lithiomethyl)-1-propylcyclobutane, can be synthesized by reacting this compound with lithium metal in a suitable non-polar solvent, such as pentane or hexane. The reaction involves the oxidative addition of lithium to the carbon-bromine bond. Due to the highly electropositive nature of lithium, the resulting carbon-lithium bond is highly polarized, rendering the methylene carbon strongly nucleophilic and basic.
Grignard Reagent: Similarly, the Grignard reagent, (1-propylcyclobutyl)methylmagnesium bromide, is formed by treating this compound with magnesium turnings in an etheral solvent like diethyl ether or tetrahydrofuran (THF) orgsyn.org. The solvent plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium center.
Both organometallic species are potent nucleophiles and strong bases. Their utility is demonstrated in reactions with various electrophiles. For instance, they readily react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide followed by an acidic workup yields the corresponding carboxylic acid, (1-propylcyclobutyl)acetic acid.
A key aspect of their reactivity is the potential for the cyclobutylmethyl system to undergo rearrangement, particularly under conditions that favor carbocation formation. However, for typical nucleophilic addition reactions of the organolithium and Grignard reagents, the integrity of the cyclobutane ring is generally maintained.
Table 1: Formation and Representative Reactions of Organometallic Derivatives
| Reagent | Precursor | Metal | Solvent | Typical Reaction | Product |
|---|---|---|---|---|---|
| 1-(Lithiomethyl)-1-propylcyclobutane | This compound | Li | Hexane | Addition to Cyclohexanone | 1-((1-Propylcyclobutyl)methyl)cyclohexan-1-ol |
| (1-Propylcyclobutyl)methylmagnesium bromide | This compound | Mg | THF | Carboxylation (CO2) | (1-Propylcyclobutyl)acetic acid |
Transition metal-catalyzed cross-coupling reactions provide a powerful platform for forming new carbon-carbon bonds with this compound acting as the electrophilic partner.
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki nih.govnih.govorganic-chemistry.org and Stille couplings, are versatile methods for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. In a typical Suzuki coupling, this compound would be reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A significant challenge in couplings involving sp³-hybridized alkyl halides is the potential for β-hydride elimination from the alkyl-palladium intermediate. However, in the case of this compound, the absence of a β-hydrogen on the cyclobutane ring relative to the palladium-bound methylene group circumvents this issue.
Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity rhhz.netepfl.chnih.gov. The Kumada coupling, which pairs an organohalide with a Grignard reagent, is a prominent example of a nickel-catalyzed reaction rhhz.netepfl.chnih.govwikipedia.orgorganic-chemistry.org. In this context, this compound would couple with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a nickel catalyst, typically a nickel(II) salt with phosphine ligands. The mechanism is thought to proceed through a catalytic cycle involving Ni(0) and Ni(II) species, analogous to the palladium-catalyzed cycles. Nickel catalysis has proven effective for coupling primary alkyl halides.
Table 2: Hypothetical Cross-Coupling Reactions and Conditions
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(Benzyl)-1-propylcyclobutane |
| Kumada | Vinylmagnesium bromide | NiCl₂(dppp) | - | THF | 1-(Allyl)-1-propylcyclobutane |
| Stille | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | - | Toluene | 1-(Benzyl)-1-propylcyclobutane |
Acid-Catalyzed and Base-Catalyzed Transformations
The reactivity of this compound under acidic or basic conditions is dictated by the stability of intermediates and the steric environment of the molecule.
Acid-Catalyzed Transformations: Under acidic conditions, particularly in the presence of a Lewis acid or in a protic, ionizing solvent, this compound can undergo solvolysis. The departure of the bromide leaving group would be assisted by the solvent, leading to the formation of a primary carbocation. However, primary carbocations are highly unstable and prone to rearrangement. It is well-documented that cyclobutylmethyl systems readily undergo ring expansion to the more stable cyclopentyl cation. Therefore, acid-catalyzed solvolysis of this compound is expected to yield a mixture of rearranged cyclopentyl products. For example, reaction with acetic acid in the presence of silver acetate would likely produce 1-methyl-1-propylcyclopentyl acetate as a major product.
Base-Catalyzed Transformations: In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. For an E2 elimination to occur, a proton on a β-carbon must be abstracted askfilo.comchemistrysteps.comkhanacademy.orgmsu.edu. In this molecule, the β-protons are located on the methylene group of the propyl chain and on the C2 and C4 positions of the cyclobutane ring. Due to the steric hindrance around the bromomethyl group, a bulky base such as potassium tert-butoxide would preferentially abstract a proton from the least sterically hindered position masterorganicchemistry.com. This would likely be a proton from the cyclobutane ring, leading to the formation of 1-methylene-1-propylcyclobutane. Abstraction of a proton from the propyl group would lead to (E/Z)-1-(propylidene)cyclobutane. The regioselectivity would be influenced by the steric accessibility of the protons and the stability of the resulting alkene.
Table 3: Predicted Products of Acid- and Base-Catalyzed Reactions
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Acid-Catalyzed Rearrangement | H₂O, H₂SO₄ (cat.) | Heat | 1-Methyl-1-propylcyclopentanol |
| Base-Catalyzed Elimination (E2) | Potassium tert-butoxide | tert-Butanol, Heat | 1-Methylene-1-propylcyclobutane |
Advanced Spectroscopic Characterization of 1 Bromomethyl 1 Propylcyclobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural determination of 1-(Bromomethyl)-1-propylcyclobutane in solution. By analyzing the chemical environment of each nucleus, a comprehensive picture of the molecule's framework can be constructed.
High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the steric strain of the cyclobutane (B1203170) ring.
The methylene (B1212753) protons of the bromomethyl group are expected to appear as a singlet at approximately 3.40 ppm due to the deshielding effect of the adjacent bromine atom. The propyl group will show three distinct signals: a triplet for the terminal methyl group (around 0.95 ppm), a sextet for the central methylene group (around 1.50 ppm), and a triplet for the methylene group attached to the cyclobutane ring (around 1.90 ppm). The protons on the cyclobutane ring will produce complex multiplets in the region of 1.80-2.20 ppm, arising from intricate spin-spin coupling interactions.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -CH₂Br | 3.40 | s | - |
| -CH₂- (propyl, α to ring) | 1.90 | t | 7.5 |
| -CH₂- (propyl, β to ring) | 1.50 | sext | 7.5 |
| -CH₃ (propyl) | 0.95 | t | 7.5 |
| Cyclobutane-H | 1.80-2.20 | m | - |
s = singlet, t = triplet, sext = sextet, m = multiplet
¹³C NMR Spectral Interpretation for Carbon Connectivity
The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in this compound. The predicted chemical shifts are indicative of the electronic environment of each carbon.
The carbon of the bromomethyl group is anticipated to resonate at approximately 45.0 ppm. The quaternary carbon of the cyclobutane ring, bonded to both the bromomethyl and propyl groups, is predicted to have a chemical shift of around 48.0 ppm. The carbons of the propyl group are expected at approximately 40.0 ppm (α-CH₂), 18.0 ppm (β-CH₂), and 14.0 ppm (-CH₃). The methylene carbons of the cyclobutane ring should appear in the range of 25.0-30.0 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| -C-Br | 48.0 |
| -CH₂Br | 45.0 |
| -CH₂- (propyl, α to ring) | 40.0 |
| Cyclobutane-CH₂ | 25.0-30.0 |
| -CH₂- (propyl, β to ring) | 18.0 |
| -CH₃ (propyl) | 14.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent methylene groups of the propyl chain. It would also help to delineate the complex coupling patterns within the cyclobutane ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the singlet at 3.40 ppm to the carbon at 45.0 ppm (-CH₂Br).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Crucial HMBC correlations would be expected from the protons of the bromomethyl group to the quaternary cyclobutane carbon and the α-carbon of the propyl group, confirming the connectivity around the substituted ring carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be instrumental in determining the relative stereochemistry and preferred conformation of the propyl group with respect to the cyclobutane ring.
Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)
Vibrational spectroscopy offers complementary information to NMR by identifying the functional groups and probing the vibrational modes of the molecular framework.
Identification of Characteristic Functional Group Frequencies
The FT-IR and Raman spectra of this compound would be dominated by vibrations associated with its alkyl and brominated components.
C-H Stretching: Strong absorptions in the FT-IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the propyl and cyclobutane moieties.
C-H Bending: Bending vibrations for the methylene and methyl groups are expected in the 1470-1370 cm⁻¹ region.
C-Br Stretching: A characteristic absorption for the C-Br stretching vibration is anticipated in the lower frequency region of the FT-IR spectrum, typically around 650-550 cm⁻¹.
Cyclobutane Ring Vibrations: The cyclobutane ring itself will have characteristic vibrational modes, though these may be complex and overlap with other signals.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy Type |
| C-H Stretch (Alkyl) | 2850-3000 | FT-IR, Raman |
| C-H Bend (CH₂, CH₃) | 1470-1370 | FT-IR, Raman |
| C-Br Stretch | 650-550 | FT-IR |
Analysis of Cyclobutane Ring Vibrations and Conformational Flexibility
The cyclobutane ring is not planar and undergoes a puckering motion. This conformational flexibility can be investigated using vibrational spectroscopy. The ring puckering and other ring deformation modes give rise to specific absorptions in the low-frequency region of the FT-IR and Raman spectra. The exact positions of these bands are sensitive to the nature and orientation of the substituents on the ring. A detailed analysis of these vibrations, often aided by computational modeling, can provide valuable information about the ring's conformation and the energetic barriers to ring flipping.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring the mass-to-charge ratio (m/z) with very high precision.
Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of very similar nominal mass, allowing for the confident assignment of a molecular formula. For this compound (C₈H₁₅Br), the expected monoisotopic mass can be calculated with high precision.
The presence of bromine, with its two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion region would exhibit two peaks of nearly equal intensity separated by two mass units (the M and M+2 peaks), a signature feature for monobrominated compounds. libretexts.orgdocbrown.info
Illustrative HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) | Relative Abundance (%) |
| [C₈H₁₅⁷⁹Br]+ | 190.03551 | 190.03554 | 0.16 | 100.0 |
| [C₈H₁₅⁸¹Br]+ | 192.03346 | 192.03349 | 0.16 | 97.2 |
This table contains hypothetical data for illustrative purposes.
Electron ionization (EI) in mass spectrometry imparts significant energy to the molecule, causing it to fragment in predictable ways that reveal its underlying structure. The fragmentation of cycloalkanes often involves the loss of small neutral molecules or radicals. youtube.comresearchgate.net For this compound, key fragmentation pathways would be anticipated.
A primary fragmentation would likely be the loss of the bromine atom, a facile process for alkyl halides, leading to a carbocation at m/z 111.1168 (C₈H₁₅⁺). Another expected fragmentation is the cleavage of the propyl group, resulting in a fragment corresponding to the bromomethyl-cyclobutane cation. The cyclobutane ring itself can undergo cleavage, potentially losing ethene (C₂H₄), a common fragmentation pattern for cyclobutanes. youtube.com
Hypothetical Major Fragments for this compound in EI-MS
| m/z (Hypothetical) | Proposed Fragment Ion | Proposed Neutral Loss |
| 111.1168 | [C₈H₁₅]⁺ | Br• |
| 149.0226 | [C₅H₈Br]⁺ | C₃H₇• |
| 162.0044 | [C₆H₁₁Br]⁺ | C₂H₄ |
This table contains hypothetical data for illustrative purposes.
X-ray Crystallography for Solid-State Structure Elucidation
A successful crystallographic analysis of this compound would yield a detailed geometric profile of the molecule. The cyclobutane ring is known to adopt a puckered, rather than a perfectly planar, conformation to relieve torsional strain. nih.gov The analysis would reveal the exact pucker angle of the ring.
The bond lengths, such as the C-Br, C-C bonds of the propyl group, and the C-C bonds within the cyclobutane ring, would be determined with high precision. researchgate.net Similarly, the bond angles around the quaternary chiral center and within the strained cyclobutane ring would be accurately measured. Torsional angles would define the conformation of the propyl group relative to the cyclobutane ring. This data is crucial for understanding the steric environment of the molecule and for validating computational models.
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Bond Lengths (Å) | |
| C1-C(propyl) | 1.55 |
| C1-C(CH₂Br) | 1.54 |
| C(CH₂)-Br | 1.95 |
| C1-C2 | 1.56 |
| Bond Angles (°) ** | |
| C(propyl)-C1-C(CH₂Br) | 112.0 |
| C2-C1-C4 | 88.5 |
| Torsional Angles (°) ** | |
| C(propyl)-C1-C2-C3 | 125.0 |
This table contains hypothetical data for illustrative purposes.
Crystal Packing and Intermolecular Interactions
The precise crystal structure of this compound has not been reported in publicly available literature. However, an analysis of crystallographic data for analogous halogenated cyclobutane derivatives allows for a detailed projection of its solid-state packing and the nature of the intermolecular forces that govern its crystal lattice. The molecular structure, characterized by a puckered cyclobutane ring, a flexible propyl group, and a polar bromomethyl moiety, suggests a complex interplay of forces dictating the three-dimensional arrangement of molecules in the crystalline state.
Intermolecular interactions are expected to be dominated by a combination of van der Waals forces, dipole-dipole interactions, and, most notably, halogen bonding. The bromine atom in the bromomethyl group is a key participant in forming directional intermolecular contacts. Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a well-established force in the formation of solid-state structures. mdpi.com In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with nucleophilic regions on adjacent molecules.
Furthermore, weak C-H···Br hydrogen bonds are anticipated to play a significant role in the crystal packing. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. Computational studies and crystallographic analyses of other halogenated organic compounds have demonstrated the importance of these contacts in directing molecular assembly. mdpi.com
A hypothetical model of the crystal packing would involve chains or layers of molecules linked by Br···Br interactions and C-H···Br hydrogen bonds. The non-polar propyl groups would likely segregate into regions, interacting through weaker van der Waals forces. The specific symmetry of the crystal lattice, described by its space group and unit cell dimensions, would be a direct consequence of these directional interactions and the shape of the molecule.
Table 1: Predicted Crystallographic and Intermolecular Interaction Parameters for this compound (based on analogous compounds)
| Parameter | Predicted Value/Type | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted alkanes. |
| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric organic molecules, respectively. |
| Dominant Intermolecular Interactions | Halogen Bonding (C-Br···Br), Weak C-H···Br Hydrogen Bonds, Van der Waals Forces | The bromine atom is the primary site for strong, directional interactions. mdpi.commdpi.com |
| Potential for Polymorphism | High | Due to the conformational flexibility of the propyl group and the puckered cyclobutane ring. |
Scientific Data Unavailable for this compound
A thorough search of available scientific literature and computational chemistry databases has revealed a lack of specific theoretical and computational studies for the compound This compound . Consequently, the detailed, data-driven article focusing on its computational chemistry and theoretical investigations as requested cannot be generated at this time.
The required analysis, including specific data for Density Functional Theory (DFT) calculations, ab initio methods, conformational landscape analysis, and reaction mechanism modeling for this particular molecule, is not present in the public domain. While general methodologies for these computational techniques exist and have been applied to other molecules, applying them to this compound would necessitate original research, which is beyond the scope of this service.
Information on related but structurally different compounds, such as 1-Bromo-3-propylcyclobutane nih.gov and (Bromomethyl)cyclobutane (B93029) nih.gov, is available but cannot be extrapolated to accurately describe the electronic structure, geometry, and reactivity of the specified molecule due to significant differences in their chemical structures.
Further investigation into broader topics of quantum chemical calculations nih.govmdpi.comnih.gov, reaction mechanisms patonlab.com, and data for other brominated cyclobutane derivatives nih.gov did not yield the specific parameters required to fulfill the detailed outline for this compound. Without access to peer-reviewed research or database entries containing calculated geometries, electronic properties, potential energy surfaces, activation barriers, and reaction enthalpies for this compound, any attempt to generate the requested article would be speculative and not based on scientifically validated findings.
Therefore, the generation of a scientifically accurate and authoritative article on the computational chemistry of this compound is not feasible until such studies are conducted and published.
Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 1 Propylcyclobutane
Reaction Mechanism Modeling and Transition State Locating
Simulations of Solvent Effects on Reaction Pathways
The choice of solvent can dramatically alter the course and speed of a chemical reaction. Computational simulations can model these effects by representing the solvent either as a continuous medium or as individual, interacting molecules. Such studies would be invaluable for predicting how 1-(bromomethyl)-1-propylcyclobutane might behave in different chemical environments, for instance, in nucleophilic substitution reactions where the bromide ion would act as a leaving group. The absence of this data means that predictions about its reactivity in various solvents remain purely speculative.
Molecular Dynamics Simulations for Conformational Dynamics
For this compound, MD simulations could reveal how the four-membered cyclobutane (B1203170) ring puckers and how the propyl and bromomethyl groups rotate and interact with each other and with surrounding solvent molecules. This information is crucial for understanding the molecule's flexibility and how it might fit into the active site of an enzyme or interact with other molecules.
The specific frequencies at which the bonds within this compound vibrate and the energy barriers to rotation around its single bonds could be precisely calculated. This data, often presented in tabular format, would be a fingerprint of the molecule's internal energy landscape.
Quantitative Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) studies form a bridge between the theoretical and the practical. They use calculated molecular properties (descriptors) to predict experimental observations like reaction rates or physical properties.
To perform a QSRR study, one would first need a set of experimental reactivity data for this compound and related compounds. Then, a wide range of molecular descriptors, such as electronic properties (e.g., partial charges on atoms, energies of molecular orbitals) and steric properties (e.g., molecular volume, surface area), would be calculated. Statistical methods would then be used to find correlations between these descriptors and the observed reactivity.
Once a reliable QSRR model is established, it can be used to predict the reactivity of other, similar compounds that have not yet been synthesized or tested. This predictive power is one of the key benefits of computational chemistry, enabling the design of new molecules with desired properties.
A Call for Future Research
The absence of specific computational studies on this compound highlights a gap in the current body of chemical knowledge. The methodologies to perform such investigations are readily available and have been successfully applied to countless other molecules. Future research in this area would be necessary to generate the detailed findings and data tables required for a comprehensive scientific article. Until such research is conducted and published, a detailed computational analysis of this specific compound remains an open scientific question.
Advanced Applications and Further Synthetic Transformations of 1 Bromomethyl 1 Propylcyclobutane
1-(Bromomethyl)-1-propylcyclobutane as a Key Synthetic Intermediate
The inherent ring strain and the well-defined stereochemical orientation of substituents in cyclobutane (B1203170) derivatives are highly sought-after features in medicinal chemistry and materials science. This compound serves as a valuable starting material for introducing the 1-propylcyclobutane motif into larger, more complex structures.
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest due to their rigid three-dimensional structures. nih.gov this compound is an ideal precursor for the synthesis of spirocycles containing a cyclobutane ring. One common strategy involves the intramolecular SN2 reaction of a derivative of the parent compound. nih.gov For instance, the bromomethyl group can be converted to a nucleophile-bearing side chain, which then displaces a leaving group on the propyl chain or a suitably positioned substituent elsewhere in the molecule to form the spirocyclic system.
Another approach involves the reaction of this compound with a bifunctional reagent that can first react with the bromomethyl group and then undergo a subsequent cyclization reaction. The rigidity of the cyclobutane ring can influence the stereochemical outcome of these cyclizations, providing a degree of control over the final architecture of the spirocyclic product. nih.gov
The formation of fused ring systems can also be achieved. This typically involves an initial intermolecular reaction at the bromomethyl group, followed by an intramolecular cyclization that forms a new ring fused to the cyclobutane core. The specific reaction conditions and the nature of the reactants determine the size and stereochemistry of the newly formed ring.
Synthetic strategies could involve the coupling of this compound with a more complex fragment of a natural product. The bromo-substituent provides a handle for various coupling reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions, after conversion to a suitable organometallic reagent. Furthermore, the principles of propellane synthesis, which involve the fusion of three rings at a single C-C bond, can be conceptually applied to derivatives of this compound to generate highly strained and structurally unique polycyclic systems. researchgate.net
Derivatization of the Bromomethyl Moiety
The reactivity of the primary alkyl bromide in this compound allows for its conversion into a wide array of other functional groups. These transformations significantly expand the synthetic utility of the parent compound, enabling the introduction of diverse functionalities for various applications.
The bromide of this compound can be readily exchanged for other halogens through nucleophilic substitution reactions.
Fluorination: The conversion to the corresponding fluoride (B91410), 1-(fluoromethyl)-1-propylcyclobutane, can be achieved using a variety of fluorinating agents. A common method is the Finkelstein reaction, employing a metal fluoride such as potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, often in the presence of a phase-transfer catalyst to enhance reactivity.
Chlorination: Similarly, treatment with a chloride salt, such as lithium chloride (LiCl) or sodium chloride (NaCl), in an appropriate solvent can yield 1-(chloromethyl)-1-propylcyclobutane.
Iodination: The Finkelstein reaction is particularly effective for the synthesis of the corresponding iodide, 1-(iodomethyl)-1-propylcyclobutane, by reacting the starting bromide with sodium iodide (NaI) in acetone. The precipitation of the less soluble sodium bromide drives the equilibrium towards the desired product.
Table 1: Halogen Exchange Reactions of this compound
| Starting Material | Reagent | Product | Reaction Type |
| This compound | KF, phase-transfer catalyst | 1-(Fluoromethyl)-1-propylcyclobutane | Finkelstein Reaction |
| This compound | LiCl | 1-(Chloromethyl)-1-propylcyclobutane | Nucleophilic Substitution |
| This compound | NaI in acetone | 1-(Iodomethyl)-1-propylcyclobutane | Finkelstein Reaction |
The electrophilic carbon of the bromomethyl group is susceptible to attack by various oxygen, sulfur, and nitrogen nucleophiles, leading to a diverse range of derivatives.
Alcohols: Hydrolysis of this compound under basic conditions, for example, with aqueous sodium hydroxide (B78521), or by reaction with a hydroxide source in a polar solvent, affords the corresponding primary alcohol, (1-propylcyclobutyl)methanol.
Ethers: The Williamson ether synthesis is a classical and efficient method for preparing ethers from this compound. masterorganicchemistry.compressbooks.pub Treatment of an alcohol with a strong base, such as sodium hydride (NaH), generates an alkoxide which can then react with this compound in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.com
Thioethers: Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). masterorganicchemistry.com These reactions are typically carried out by deprotonating a thiol with a base and then adding the alkyl bromide. masterorganicchemistry.comyoutube.com
Amines: The synthesis of primary amines from this compound can be achieved through several methods to avoid over-alkylation, a common issue with direct reaction with ammonia (B1221849). libretexts.org The Gabriel synthesis, involving the reaction with potassium phthalimide (B116566) followed by hydrolysis, provides a clean route to the primary amine, 1-(aminomethyl)-1-propylcyclobutane. libretexts.org Another effective method is the reaction with sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org Secondary and tertiary amines can be synthesized by reacting the starting bromide with the appropriate primary or secondary amine, respectively. libretexts.org
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product Functional Group | General Reaction |
| Hydroxide (OH⁻) | Alcohol | Hydrolysis |
| Alkoxide (RO⁻) | Ether | Williamson Ether Synthesis |
| Thiolate (RS⁻) | Thioether | Thioether Synthesis |
| Phthalimide anion | Primary Amine | Gabriel Synthesis |
| Azide (N₃⁻) followed by reduction | Primary Amine | Azide Reduction |
| Primary/Secondary Amine | Secondary/Tertiary Amine | Nucleophilic Substitution |
The carbon chain of this compound can be extended by one carbon atom to form carboxylic acids and their derivatives.
Carboxylic Acids: A common route to the corresponding carboxylic acid, (1-propylcyclobutyl)acetic acid, involves the formation of a Grignard reagent by reacting this compound with magnesium metal. This organometallic intermediate is then carboxylated by bubbling carbon dioxide through the solution, followed by an acidic workup. An alternative is the reaction with cyanide followed by hydrolysis of the resulting nitrile.
Esters: Esters can be synthesized by reacting the carboxylate salt, derived from the corresponding carboxylic acid, with an alkyl halide. Alternatively, direct esterification of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) is a standard procedure. Esters can also be formed by reacting the alcohol derivative, (1-propylcyclobutyl)methanol, with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base.
Nitriles: The introduction of a nitrile group is readily accomplished by reacting this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent. libretexts.org The resulting (1-propylcyclobutyl)acetonitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org
Table 3: Carbon Chain Extension and Functional Group Interconversion
| Reagent(s) | Intermediate | Final Product |
| 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Grignard Reagent | (1-Propylcyclobutyl)acetic acid |
| 1. NaCN; 2. H₃O⁺, heat | (1-Propylcyclobutyl)acetonitrile | (1-Propylcyclobutyl)acetic acid |
| (1-Propylcyclobutyl)acetic acid, R'OH, H⁺ | - | Alkyl (1-propylcyclobutyl)acetate |
| NaCN | - | (1-Propylcyclobutyl)acetonitrile |
Exploiting Cyclobutane Ring Strain in Chemical Transformations
The significant ring strain within the cyclobutane core of this compound makes it susceptible to reactions that involve the cleavage of one or more of its carbon-carbon bonds. These transformations provide access to a range of linear and unsaturated structures that may be challenging to synthesize through other methods.
Ring-opening reactions of cyclobutanes offer a powerful strategy for the synthesis of acyclic compounds. These reactions are often driven by the release of ring strain and can be initiated by various reagents and conditions. For instance, palladium-catalyzed ring-opening polymerization of functionalized cyclobutanol (B46151) monomers, proceeding through β-carbon elimination, has been shown to produce novel polyketone materials. nih.gov This methodology highlights the potential for cleaving C(sp³)–C(sp³) bonds in strained carbocycles to access polymeric structures. nih.gov While not directly demonstrated with this compound, the principles of such transition metal-catalyzed ring-opening reactions could theoretically be applied.
Thermally induced electrocyclic ring-opening reactions are another well-established method, particularly for cyclobutenes, to generate diene systems that can participate in further reactions. researchgate.net Although this compound is a saturated cyclobutane, transformations that introduce unsaturation could precede such ring-opening events.
Fragmentation reactions of cyclobutane derivatives can lead to the formation of unsaturated products. These reactions often involve the simultaneous cleavage of two bonds within the ring, driven by the formation of stable, smaller molecules. The specific fragmentation pathways are highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions employed.
For example, photochemical α-selective radical ring-opening reactions of acyl bicyclobutanes have been developed to synthesize functionalized cyclobutenes. nih.gov While this specific reaction involves bicyclobutanes, it demonstrates the utility of radical-mediated processes in manipulating strained four-membered rings to create unsaturated systems. nih.gov The presence of the bromomethyl group in this compound could potentially be exploited to initiate radical reactions that lead to ring fragmentation and the formation of alkenes or dienes.
Potential in Medicinal Chemistry Scaffolds (excluding clinical data)
The unique three-dimensional structure and conformational properties of the cyclobutane ring make it an attractive scaffold in medicinal chemistry. Its incorporation can influence a molecule's binding affinity, selectivity, and metabolic stability.
The cyclobutane moiety can serve as a rigid core or a bioisosteric replacement for other cyclic or acyclic fragments in bioactive molecules. The synthesis of complex molecules in a one-pot manner using multicomponent reactions (MCRs) is a popular approach in applied chemistry, offering a high diversity of products with minimal effort. mdpi.com The introduction of a cyclobutane ring, such as that from a this compound precursor, into an MCR could lead to novel scaffolds with potential biological activity. mdpi.com
The development of new synthetic methods, such as those for producing highly pure (bromomethyl)cyclobutane (B93029), underscores the importance of these intermediates for the preparation of active substances. google.com These building blocks are often used in the later stages of synthesis due to the reactivity of the strained ring. google.com The functional handles on this compound, namely the bromo and propyl groups, provide points for further chemical modification, allowing for its integration into a wide array of molecular frameworks.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. mdpi.comnih.gov By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, researchers can identify key structural features responsible for its pharmacological effects. mdpi.comnih.gov
The cyclobutane ring in this compound can be used to create analogs of existing drugs or bioactive compounds. For instance, replacing an aromatic ring or a flexible alkyl chain with the more rigid cyclobutane scaffold can provide valuable insights into the conformational requirements of a receptor binding pocket. The propyl and bromomethyl substituents offer opportunities for diversification, allowing for the exploration of how changes in steric bulk and electronic properties at these positions influence biological activity.
The systematic investigation of 4-substituted tryptamine (B22526) derivatives, for example, has provided valuable SAR data for psychedelic drugs. nih.gov Similarly, introducing the 1-propylcyclobutane-1-methyl moiety into various pharmacophores could lead to the discovery of novel analogs with improved potency, selectivity, or pharmacokinetic profiles. The design and synthesis of such analogs are crucial for developing a comprehensive understanding of the SAR for a particular biological target. nih.gov
Conclusion and Future Directions in the Research of 1 Bromomethyl 1 Propylcyclobutane
Synthesis and Mechanistic Insights: A Hypothetical Approach
Currently, there are no published synthetic routes to 1-(Bromomethyl)-1-propylcyclobutane. However, by examining the synthesis of analogous compounds, a potential pathway can be proposed. The logical starting point would be the corresponding alcohol, 1-propylcyclobutanemethanol. This precursor, which also appears to be unreported in the literature, could theoretically be synthesized through a multi-step process beginning with commercially available reagents.
One possible route could involve the Grignard reaction of propylmagnesium bromide with cyclobutanone (B123998) to yield 1-propylcyclobutan-1-ol nih.gov. Subsequent functional group manipulation would be necessary to introduce the bromomethyl group. A more direct, yet still hypothetical, approach would be the reaction of a suitable organometallic reagent with a cyclobutanecarboxylic acid derivative.
Once the precursor alcohol, 1-propylcyclobutanemethanol, is obtained, its conversion to this compound could likely be achieved using standard brominating agents. Methods for the conversion of cyclobutylmethanol to (bromomethyl)cyclobutane (B93029) have been reported and could serve as a valuable reference. These methods include the use of triphenylphosphite and bromine in N,N-dimethylformamide or a combination of N-bromosuccinimide and triphenylphosphine (B44618) chemicalbook.comgoogle.com.
The mechanistic intricacies of such a reaction would be of considerable interest. The reaction would likely proceed through an S_N2-type mechanism, where the hydroxyl group of the precursor alcohol is converted into a good leaving group, which is then displaced by a bromide ion. The strained nature of the cyclobutane (B1203170) ring could influence the reaction kinetics and potentially lead to rearrangement byproducts, a common occurrence in cyclobutane chemistry google.com. A detailed mechanistic study would be crucial to optimize reaction conditions and maximize the yield of the desired product.
Advancements in Characterization and Computational Modeling: An Unwritten Chapter
As this compound has yet to be synthesized, no experimental characterization data is available. The characterization of this compound would involve a suite of standard analytical techniques.
Hypothetical Characterization Data:
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR would be essential for elucidating the connectivity of the atoms. The chemical shifts and coupling constants of the propyl chain and cyclobutane ring protons would provide key structural information. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern could also offer structural clues. |
| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and the cyclobutane ring, as well as the C-Br stretching frequency. |
| Gas Chromatography (GC) | GC could be used to assess the purity of the synthesized compound. |
In the absence of experimental data, computational modeling would be an invaluable tool. Density Functional Theory (DFT) calculations could be employed to predict the compound's geometry, vibrational frequencies, and NMR chemical shifts. Such theoretical data would be instrumental in guiding the synthetic efforts and in the interpretation of future experimental results.
Prospective Applications as a Synthetic Building Block: Untapped Potential
The true value of this compound would lie in its utility as a synthetic building block. The presence of a reactive bromomethyl group attached to a sterically hindered quaternary center on a cyclobutane ring makes it an intriguing substrate for a variety of chemical transformations.
This compound could serve as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The cyclobutane motif is a feature in a number of biologically active compounds, and the ability to introduce a propyl-substituted cyclobutane unit could lead to the discovery of new therapeutic agents. For instance, the introduction of this moiety could modulate the lipophilicity and metabolic stability of a drug candidate.
Furthermore, the strained nature of the cyclobutane ring could be exploited in ring-opening or ring-expansion reactions to generate novel carbocyclic and heterocyclic scaffolds that would be difficult to access through other synthetic routes.
Unexplored Research Avenues and Challenges: A Call to the Scientific Community
The complete absence of this compound from the scientific literature highlights a significant opportunity for original research. The primary challenge is the development of a viable and efficient synthetic route. Overcoming this initial hurdle would open the door to a cascade of further investigations.
Key Unexplored Research Avenues:
Development of a reliable synthetic protocol: The first and most critical step is to synthesize and isolate this compound in a pure form.
Thorough spectroscopic and structural characterization: Once synthesized, a complete analysis of its structural and electronic properties is necessary.
Investigation of its reactivity: A systematic study of its reactions with various nucleophiles, its behavior under different reaction conditions (e.g., radical, organometallic), and its potential for ring-opening and rearrangement reactions would be highly informative.
Exploration of its utility in the synthesis of novel compounds: Using this compound as a building block to create new molecules with potentially interesting biological or material properties.
Comparative studies: A comparison of its reactivity and properties with other known bromomethyl-substituted cycloalkanes would provide valuable insights into the influence of the cyclobutane ring and the propyl substituent.
The journey to understanding this compound is just beginning. The challenges are clear, but the potential rewards in terms of new chemical knowledge and the creation of novel molecular architectures are substantial. This uncharted territory in the chemical landscape awaits exploration by the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
